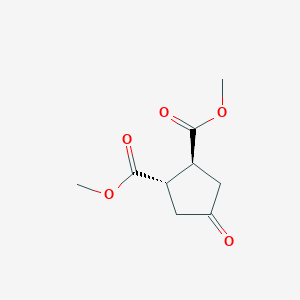
3-Hydroxyquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyquinoline-8-carbonitrile is a chemical compound with the molecular weight of 170.17 . It is a powder at room temperature . The IUPAC name for this compound is 3-hydroxy-8-quinolinecarbonitrile .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .
Scientific Research Applications
1. Catalysis and Organic Synthesis
The catalytic properties of related quinoline derivatives are explored in various chemical reactions. For instance, the hydroesterification of butadiene with carbon monoxide and methanol catalyzed by cobalt carbonyl is enhanced in the presence of isoquinoline, a related compound. This process is valuable in synthesizing intermediates for various organic compounds (Matsuda, 1973).
2. Corrosion Inhibition
Several studies have investigated quinoline derivatives as corrosion inhibitors. A computational study found that quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile exhibit corrosion inhibition properties for iron, a finding supported by quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017).
3. Environmental Applications
The modification of multi-walled carbon nanotubes (MWCNTs) with 8-hydroxyquinoline has been studied for the removal of heavy metals like Cu(II), Pb(II), Cd(II), and Zn(II) from aqueous solutions. The modified MWCNTs showed significant efficiency in adsorbing these metal ions, suggesting potential applications in water purification and environmental remediation (Kosa, Al-Zhrani, & Salam, 2012).
4. Metallosupramolecular Chemistry
8-Hydroxyquinoline derivatives have been used in the synthesis of new supramolecular sensors, emitting devices, or self-assembled aggregates. Their coordination chemistry offers applications in materials science, particularly in the development of new sensors and devices with specific optical properties (Albrecht, Fiege, & Osetska, 2008).
5. Organic Light-Emitting Diodes (OLEDs)
Tris(8-hydroxyquinoline)aluminum(III), a compound related to 3-Hydroxyquinoline-8-carbonitrile, is used in OLEDs for electron transport and as an emitting layer. The study of its lowest singlet excited state provides insights into its application in the field of optoelectronic devices (Halls & Schlegel, 2001).
6. Medicinal Chemistry
8-Hydroxyquinoline derivatives have shown potential in treating various diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties make them promising candidates for drug development (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
The safety information available indicates that 3-Hydroxyquinoline-8-carbonitrile has some hazards associated with it. The pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline derivatives, including 3-Hydroxyquinoline-8-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be further exploited for therapeutic applications in the future . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Biochemical Analysis
Biochemical Properties
For instance, 8-hydroxyquinoline, a related compound, has been found to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biological processes, including DNA repair, fatty acid metabolism, and collagen biosynthesis .
Cellular Effects
Quinoline derivatives have been found to exhibit a wide range of effects on cells . For example, 8-hydroxyquinoline has been shown to have antiproliferative effects on ovarian cancer cells
Molecular Mechanism
It is likely that it interacts with biomolecules in a similar manner to other quinoline derivatives . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes by binding to their active sites . This results in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function . For instance, 8-hydroxyquinoline has been found to have lasting antiproliferative effects on ovarian cancer cells .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes involved in metabolic pathways . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes, which are involved in a variety of metabolic processes .
Transport and Distribution
It is likely that it is transported and distributed in a similar manner to other quinoline derivatives .
Subcellular Localization
It is likely that it is localized in a similar manner to other quinoline derivatives
properties
IUPAC Name |
3-hydroxyquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(13)6-12-10(7)8/h1-4,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIARZILFJGEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219817-33-1 |
Source


|
| Record name | 3-hydroxyquinoline-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842279.png)





![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2842288.png)
![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)
![2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol](/img/structure/B2842293.png)



![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)
